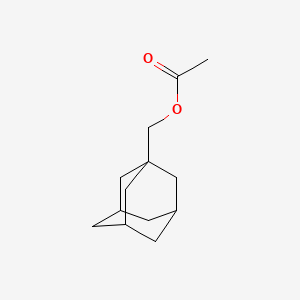

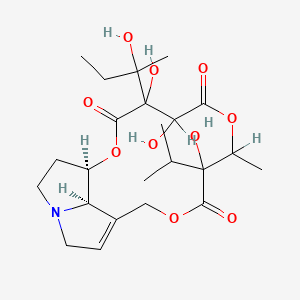

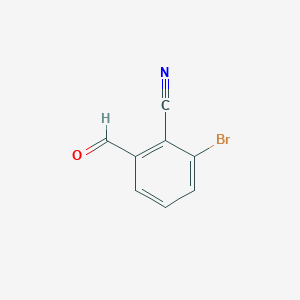

![molecular formula C14H13N3 B3038228 (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine CAS No. 817172-48-8](/img/structure/B3038228.png)

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine

Vue d'ensemble

Description

“(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine” is a chemical compound that has been studied for its potential applications in various fields . It is involved in the synthesis of 1,2-diones and has been used in the development of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids .

Synthesis Analysis

The synthesis of “(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine” involves a one-pot protocol that yields good results (32–88%) from 2-phenylimidazo[1,2-a]pyridines and terminal alkynes . A tandem reaction sequence is involved in this method, which includes gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products .Molecular Structure Analysis

The molecular structure of “(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine” is complex and involves several key components. The compound is part of a larger family of imidazo[1,2-a]pyridines, which are known for their diverse bioactivity .Chemical Reactions Analysis

The chemical reactions involving “(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine” are intricate and involve several steps. As mentioned earlier, the synthesis process involves a tandem reaction sequence containing gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products .Applications De Recherche Scientifique

Medicinal Chemistry and Pharmacology

(a) Anti-Inflammatory Properties: Imidazo[1,2-a]pyridines exhibit anti-inflammatory effects. Researchers have investigated their potential as anti-inflammatory agents due to their ability to modulate inflammatory pathways .

(b) Antiviral Activity: These compounds have demonstrated antiviral properties against various viruses, including herpes and HIV. Their unique structure makes them promising candidates for drug development .

© Antiprotozoal Agents: Imidazo[1,2-a]pyridines have been explored as antiprotozoal agents. They show activity against protozoan parasites, making them relevant for combating diseases like malaria and leishmaniasis .

(d) Antiulcer and Gastroprotective Effects: Studies suggest that imidazo[1,2-a]pyridines possess gastroprotective properties, potentially aiding in the treatment of ulcers and related gastrointestinal conditions .

Synthetic Transformations

Imidazo[1,2-a]pyridines serve as versatile intermediates for synthetic transformations. Researchers have employed various methods to synthesize substituted imidazo[1,2-a]pyridines, including:

Luminescent Dyes

A series of solid-state luminescent dyes based on 2-phenylimidazo[1,2-a]pyridine (PIP) has been developed. These dyes exhibit a wide range of emitting colors, from blue to red. For example, 2′-methoxy PIP shows blue luminescence, while 2′-hydroxy PIP exhibits emission with a large Stokes shift .

COX-2 Inhibitors

Novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine compounds have been synthesized as COX-2 inhibitors. These compounds hold promise for managing inflammation-related conditions .

Orientations Futures

Mécanisme D'action

Target of Action

These include antiviral , antiulcer , antibacterial , anticancer , antifungal , and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors , calcium channel blockers , and GABA A receptor modulators .

Mode of Action

Related imidazo[1,2-a]pyridines have been shown to interact with their targets in various ways, such as inhibiting cyclin-dependent kinases, blocking calcium channels, and modulating gaba a receptors .

Biochemical Pathways

For instance, they can cause nuclear DNA damage and induce mutagenesis .

Pharmacokinetics

The synthesis of related imidazo[1,2-a]pyridines has been reported to be reasonably fast, very clean, high yielding, and environmentally benign .

Result of Action

Related imidazo[1,2-a]pyridines have been shown to cause nuclear dna damage and induce mutagenesis .

Action Environment

The synthesis of related imidazo[1,2-a]pyridines has been reported to be solvent- and catalyst-free, suggesting that these compounds can be synthesized under a variety of environmental conditions .

Propriétés

IUPAC Name |

(2-phenylimidazo[1,2-a]pyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-10-12-14(11-6-2-1-3-7-11)16-13-8-4-5-9-17(12)13/h1-9H,10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBNQOWCYPKJJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

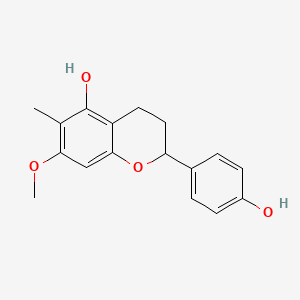

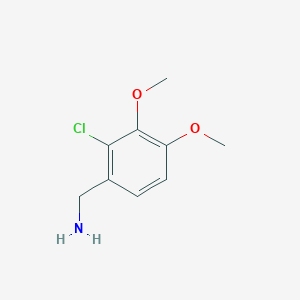

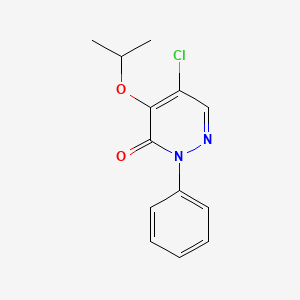

![8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, 9CI; (3RS,6RS)-form, 3-O-Ac](/img/structure/B3038145.png)

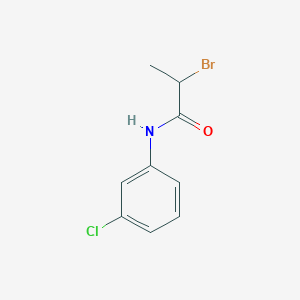

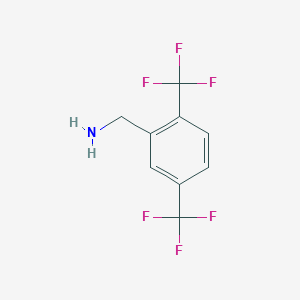

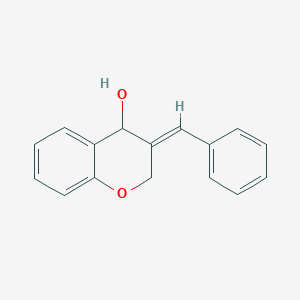

![3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3038164.png)

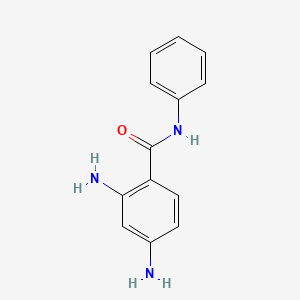

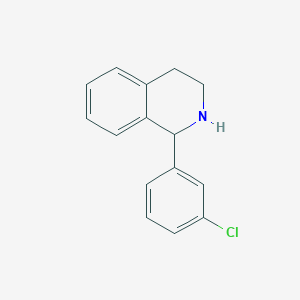

![3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B3038165.png)